4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide
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Overview
Description
4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group substituted with a fluoro atom and an indole moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary greatly depending on their specific structure
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluoro Group: The fluoro group can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2,2,4-trimethyl-2,3-dihydro-1H-indol-7-yl)benzamide: Unique due to the presence of both fluoro and indole moieties.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups and biological activity.
5-fluoroindole: A simpler indole derivative with a fluoro group, used in various chemical and biological studies.
Uniqueness
This compound stands out due to its combination of a fluoro group and an indole moiety, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-fluoro-N-(2,2,4-trimethyl-1,3-dihydroindol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-11-4-9-15(16-14(11)10-18(2,3)21-16)20-17(22)12-5-7-13(19)8-6-12/h4-9,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECRKOSTJXFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NC2=C(C=C1)NC(=O)C3=CC=C(C=C3)F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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